Cas no 148044-07-9 (1,3,5-Tri(9H-carbazol-9-yl)benzene)

1,3,5-Tri(9H-carbazol-9-yl)benzene 化学的及び物理的性質
名前と識別子
-
- 1,3,5-Tri(9H-carbazol-9-yl)benzene
- 1,3,5-Tri(9H-carbazol-9-yl)benzene (purified by sublimation)
- 1,3,5-Tri-(9-carbazolyl)benzene
- 1,3,5-Tri(9H-carbazol-9-yl)benzene, subliMed grade
- 1,3,5-Tri(9-carbazolyl)benzene
- 1,3,5-Tris(9-carbazolyl)benzene
- 1,3,5-Tris(carbazol-9-yl)benzene TCB tCP
- 1,3,5-Tris(N-carbazolyl)benzene
- 9-[3,5-di(carbazol-9-yl)phenyl]carbazole
- TCP
- 1,3,5-Tris(carbazol-9-yl)benzene
- TCB
- TCP , 1,3,5-Tri(9-carbazolyl)benzene
- 9H-Carbazole, 9,9',9''-(1,3,5-benzenetriyl)tris-
- 1,3,5-Tri(9H-c
- 1,3,5-Tri(9-carbazol
- 1,3,5-Tris(carbazol-9-yl)benzene;1,3,5-Tri(9H-carbazol-9-yl)benzene
- Jsp002774
- C42H27N3
- VZ20493
- AK142137
- 044T079
- 9-(3,5-di(9H-carbazol-9-yl)phenyl)-9H-carbazole
- 9-[3,5-bis
- DTXSID00623490
- 1,3,5-Tri(9H-carbazol-9-yl)benzene, >98.0%(HPLC)
- AS-39310
- 148044-07-9
- 1,3,5-Tri(9H-carbazol-9-yl)benzene, (purified by sublimation)
- MFCD03844810
- 9-[3,5-bis(9H-carbazol-9-yl)phenyl]-9H-carbazole
- A847611
- T1934
- AKOS015901690
- FT-0686898
- CS-W013803
- 9,9',9''-(Benzene-1,3,5-triyl)tri(9H-carbazole)
- SCHEMBL64816
- 9,9',9''-Benzene-1,3,5-triyltris(9H-carbazole)
- 1,3,5-Tris(N-carbazolyl)benzene, 97%
- SB66624
- 9-[3,5-BIS(CARBAZOL-9-YL)PHENYL]CARBAZOLE
- DVNOWTJCOPZGQA-UHFFFAOYSA-N
-
- MDL: MFCD03844810
- インチ: 1S/C42H27N3/c1-7-19-37-31(13-1)32-14-2-8-20-38(32)43(37)28-25-29(44-39-21-9-3-15-33(39)34-16-4-10-22-40(34)44)27-30(26-28)45-41-23-11-5-17-35(41)36-18-6-12-24-42(36)45/h1-27H
- InChIKey: DVNOWTJCOPZGQA-UHFFFAOYSA-N
- ほほえんだ: N1(C2=C([H])C([H])=C([H])C([H])=C2C2=C([H])C([H])=C([H])C([H])=C12)C1C([H])=C(C([H])=C(C=1[H])N1C2=C([H])C([H])=C([H])C([H])=C2C2=C([H])C([H])=C([H])C([H])=C12)N1C2=C([H])C([H])=C([H])C([H])=C2C2=C([H])C([H])=C([H])C([H])=C12
計算された属性
- せいみつぶんしりょう: 573.22000
- どういたいしつりょう: 573.22
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 45
- 回転可能化学結合数: 3
- 複雑さ: 837
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 11.1
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 14.8
じっけんとくせい
- 密度みつど: 1.26
- ゆうかいてん: 325-330 °C
- 屈折率: 1.735
- PSA: 14.79000
- LogP: 10.97790
1,3,5-Tri(9H-carbazol-9-yl)benzene セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: 24/25
1,3,5-Tri(9H-carbazol-9-yl)benzene 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1,3,5-Tri(9H-carbazol-9-yl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | WN740-200mg |
1,3,5-Tri(9H-carbazol-9-yl)benzene |
148044-07-9 | 98.0%(LC) | 200mg |
¥794.0 | 2022-06-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1021864-100mg |
1,3,5-Tri(9H-carbazol-9-yl)benzene |
148044-07-9 | 98% | 100mg |
¥214.00 | 2023-11-21 | |
BAI LING WEI Technology Co., Ltd. | 273895-250MG |
1,3,5-Tri(9H-carbazol-9-yl)benzene, 99.5%, sublimed grade |
148044-07-9 | 99.5% | 250MG |
¥ 899 | 2022-04-26 | |
Chemenu | CM277581-1g |
1,3,5-Tri(9H-carbazol-9-yl)benzene |
148044-07-9 | 98% | 1g |
$*** | 2023-03-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1021864-5g |
1,3,5-Tri(9H-carbazol-9-yl)benzene |
148044-07-9 | 98% | 5g |
¥3330.00 | 2023-11-21 | |
BAI LING WEI Technology Co., Ltd. | 273895-5G |
1,3,5-Tri(9H-carbazol-9-yl)benzene, 99.5%, sublimed grade |
148044-07-9 | 99.5% | 5G |
¥ 5691 | 2022-04-26 | |
TRC | T897715-500mg |
1,3,5-Tri(9h-Carbazol-9-Yl)benzene |
148044-07-9 | 500mg |
$ 365.00 | 2022-06-02 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T92870-250mg |
1,3,5-Tri(9H-carbazol-9-yl)benzene |
148044-07-9 | >98%(HPLC) | 250mg |
¥399.0 | 2023-09-06 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010059-5g |
1,3,5-Tri(9H-carbazol-9-yl)benzene |
148044-07-9 | 98% | 5g |
¥2492 | 2023-09-10 | |
TRC | T897715-50mg |
1,3,5-Tri(9h-Carbazol-9-Yl)benzene |
148044-07-9 | 50mg |
$ 70.00 | 2022-06-02 |
1,3,5-Tri(9H-carbazol-9-yl)benzene サプライヤー
1,3,5-Tri(9H-carbazol-9-yl)benzene 関連文献
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José C. S. Costa,Marco A. L. Lima,Adélio Mendes,Luís M. N. B. F. Santos RSC Adv. 2020 10 11766
-
Yasuhiko Shirota J. Mater. Chem. 2005 15 75
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Annika Krusenbaum,Sven Gr?tz,Sarah Bimmermann,Stefanie Hutsch,Lars Borchardt RSC Adv. 2020 10 25509
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Chen-Xing Zhang,Shi-Lin Mei,Xian-He Chen,Er-Tai Liu,Chang-Jiang Yao J. Mater. Chem. C 2021 9 17182
1,3,5-Tri(9H-carbazol-9-yl)benzeneに関する追加情報
Introduction to 1,3,5-Tri(9H-carbazol-9-yl)benzene (CAS No. 148044-07-9)
1,3,5-Tri(9H-carbazol-9-yl)benzene, identified by its Chemical Abstracts Service (CAS) number 148044-07-9, is a significant compound in the realm of advanced materials and pharmaceutical research. This triaryl benzene derivative features a central benzene ring substituted with three carbazole units at the 1, 3, and 5 positions. The unique structural configuration of this molecule imparts exceptional electronic and photophysical properties, making it a valuable candidate for various applications in optoelectronics, organic semiconductors, and medicinal chemistry.
The carbazole moiety, a fused benzene-naphthalene structure with an electron-donating nitrogen atom at the 9-position, plays a pivotal role in modulating the chemical behavior of 1,3,5-Tri(9H-carbazol-9-yl)benzene. The presence of multiple carbazole units enhances its solubility in organic solvents and improves its ability to form stable π-conjugated systems. These characteristics are particularly advantageous in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices where charge transport and luminescence are critical.
Recent advancements in the field have highlighted the potential of 1,3,5-Tri(9H-carbazol-9-yl)benzene as a building block for high-performance polymers and small-molecule materials. Its rigid aromatic structure and extended π-system make it an ideal candidate for designing materials with tunable optoelectronic properties. For instance, researchers have demonstrated that incorporating this compound into polymer backbones can significantly enhance the thermal stability and charge mobility of the resulting materials.
In pharmaceutical applications, 1,3,5-Tri(9H-carbazol-9-yl)benzene has garnered attention due to its ability to interact with biological targets through π-stacking interactions and hydrogen bonding. The nitrogen atoms in the carbazole units provide opportunities for selective binding to proteins and nucleic acids, suggesting its utility as an intermediate in drug discovery efforts. Furthermore, the compound's fluorescence properties have been exploited in bioimaging studies, where it serves as a fluorescent probe for cellular labeling and tracking.
The synthesis of 1,3,5-Tri(9H-carbazol-9-yl)benzene typically involves multi-step organic reactions starting from commercially available precursors such as carbazole and halogenated benzenes. Palladium-catalyzed cross-coupling reactions are commonly employed to construct the triaryl benzene core. The choice of catalysts and reaction conditions can significantly influence the yield and purity of the final product. Advanced synthetic techniques, including flow chemistry and microwave-assisted synthesis, have been explored to improve efficiency and scalability.
From an industrial perspective, the demand for 1,3,5-Tri(9H-carbazol-9-yl)benzene is driven by its versatility in material science applications. The compound's ability to form stable films with high transparency and conductivity makes it suitable for use in flexible electronics and wearable devices. Additionally, its role as an intermediate in pharmaceutical synthesis underscores its importance in drug development pipelines. As research continues to uncover new applications for this molecule, its commercial significance is expected to grow.
The environmental impact of synthesizing and utilizing 1,3,5-Tri(9H-carbazol-9-yl)benzene is also a critical consideration. Efforts are being made to develop greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. For example, biocatalytic methods using enzymes have been investigated as alternatives to traditional chemical transformations. Such approaches align with broader sustainability goals within the chemical industry.
Future research directions for 1,3,5-Tri(9H-carbazol-9-yl)benzene may focus on expanding its applications beyond electronics and pharmaceuticals into areas such as energy storage and catalysis. Its unique structural features offer opportunities for designing novel materials with enhanced functionality. Collaborative efforts between academia and industry will be essential to translate laboratory discoveries into practical solutions that address global challenges.
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